4-Chloropyridine-3-sulfonic acid

Catalog No.
S1488637
CAS No.
51498-38-5
M.F
C5H4ClNO3S
M. Wt
193.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyridine-3-sulfonic acid

CAS Number

51498-38-5

Product Name

4-Chloropyridine-3-sulfonic acid

IUPAC Name

4-chloropyridine-3-sulfonic acid

Molecular Formula

C5H4ClNO3S

Molecular Weight

193.61 g/mol

InChI

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10)

InChI Key

CFUZNCDDZQWQBU-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)O

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)O

4-Chloropyridine-3-sulfonic acid is a bifunctional heteroaromatic building block characterized by a highly activated C4-chloride and a stable C3-sulfonic acid moiety. With a molecular weight of 193.61 g/mol, it serves as a critical, shelf-stable intermediate in the commercial synthesis of sulfonylurea-based loop diuretics, most notably Torasemide. Unlike its downstream activated derivatives, this compound isolates the nucleophilic aromatic substitution (SNAr) reactivity of the pyridine ring from the sulfonylation reactivity, allowing for precise, step-wise functionalization. For industrial buyers, it represents the optimal balance between synthetic readiness and long-term storage stability, bypassing the handling hazards associated with upstream precursors while providing a reliable, weighable solid for scalable pharmaceutical manufacturing [1].

Substituting 4-chloropyridine-3-sulfonic acid with closely related intermediates introduces severe process inefficiencies and supply chain risks. Attempting to procure the downstream 4-chloro-3-pyridinesulfonyl chloride results in significant handling challenges, as the acid chloride is a moisture-sensitive lachrymator that rapidly hydrolyzes back to the sulfonic acid upon exposure to ambient humidity, leading to variable assay purity and requiring cold-chain anhydrous transport. Conversely, substituting with the upstream 4-pyridinol-3-sulfonic acid shifts the burden of hazardous ring-chlorination onto the buyer, requiring aggressive, high-temperature reactions (70-120°C) with highly toxic reagents like phosphorus pentachloride (PCl5) or chlorine gas [1]. Furthermore, using the sulfonyl chloride form for initial amine couplings fails due to a lack of chemoselectivity, as the amine will indiscriminately attack both the sulfonyl group and the C4-position, whereas the sulfonic acid allows for exclusive SNAr at the C4-chloride .

Supply Chain Viability: Ambient Storage Stability vs. Acid Chloride

A primary procurement advantage of 4-chloropyridine-3-sulfonic acid is its robust stability profile compared to its activated downstream counterpart. While 4-chloro-3-pyridinesulfonyl chloride undergoes rapid hydrolysis in the presence of atmospheric moisture (often degrading by >5-10% within days if seals are compromised), the sulfonic acid remains a stable, crystalline solid that maintains >99% assay purity over months of ambient storage[1]. This eliminates the need for specialized anhydrous packaging, inert-gas backfilling, and cold-chain logistics.

Evidence DimensionAmbient moisture stability and shelf life
Target Compound Data4-Chloropyridine-3-sulfonic acid: Indefinite stability at room temperature (>99% purity maintained in ambient air).
Comparator Or Baseline4-Chloro-3-pyridinesulfonyl chloride: Rapid hydrolysis to sulfonic acid upon atmospheric exposure; requires strict anhydrous cold storage.
Quantified DifferenceNear 100% preservation of assay purity for the sulfonic acid vs. rapid degradation for the sulfonyl chloride under standard handling conditions.
ConditionsStandard atmospheric humidity and ambient temperature storage.

Procuring the sulfonic acid allows for bulk purchasing and simplified inventory management without the risk of material degradation and subsequent batch failures.

Process Hazard Reduction: Eliminating Upstream Dual-Chlorination

Selecting 4-chloropyridine-3-sulfonic acid directly bypasses the hazardous conditions required to synthesize it from 4-pyridinol-3-sulfonic acid. Industrial protocols for the upstream conversion require reacting 4-pyridinol-3-sulfonic acid with massive excesses of phosphorus oxychloride (POCl3) and phosphorus trichloride/chlorine gas (or PCl5) at elevated temperatures (70-120°C) to achieve simultaneous ring chlorination and sulfonyl chloride formation [1]. By procuring the pre-chlorinated sulfonic acid, manufacturers eliminate the stoichiometric requirement for these highly toxic, corrosive, and heavily regulated chlorinating agents at their own facilities.

Evidence DimensionRequirement for hazardous chlorinating agents
Target Compound Data4-Chloropyridine-3-sulfonic acid: Requires 0 equivalents of PCl5/Cl2 for ring chlorination (already installed).
Comparator Or Baseline4-Pyridinol-3-sulfonic acid: Requires >1.0 equivalent of harsh chlorinating agents (PCl5 or Cl2/PCl3) at 70-120°C.
Quantified Difference100% elimination of highly toxic ring-chlorination reagents and their associated hazardous waste streams at the user's facility.
ConditionsIndustrial scale-up synthesis of chloropyridine sulfonyl derivatives.

Bypassing the dual-chlorination step drastically reduces Process Safety Management (PSM) burdens, lowers hazardous waste disposal costs, and simplifies reactor design.

Orthogonal Reactivity: Chemoselective SNAr Coupling

When synthesizing complex substituted pyridines, 4-chloropyridine-3-sulfonic acid provides perfect orthogonal reactivity that its sulfonyl chloride counterpart lacks. If an amine (e.g., m-toluidine) is reacted with 4-chloro-3-pyridinesulfonyl chloride, the nucleophile competitively attacks both the sulfonyl electrophile (forming a sulfonamide) and the C4-position (SNAr). In contrast, the sulfonic acid moiety is inert to amines under standard conditions. This allows the amine to selectively displace the C4-chloride in >90% yield, leaving the sulfonic acid intact for subsequent, independent activation and derivatization .

Evidence DimensionChemoselectivity during amine nucleophilic attack
Target Compound Data4-Chloropyridine-3-sulfonic acid: 100% selectivity for C4-SNAr displacement (sulfonic acid remains unreacted).
Comparator Or Baseline4-Chloro-3-pyridinesulfonyl chloride: Mixed attack resulting in competitive sulfonamide formation and SNAr.
Quantified DifferenceProvides absolute orthogonal control, preventing the formation of complex, difficult-to-separate bis-adduct mixtures.
ConditionsReaction with primary or secondary amines in standard polar solvents.

This exact chemoselectivity is mandatory for synthetic routes that require installing the C4-amine prior to modifying the C3-sulfonate group, preventing costly yield losses to side reactions.

Commercial API Manufacturing (Torasemide Precursor)

This compound is the premier starting material for the synthesis of Torasemide and related sulfonylurea loop diuretics. Because it is shelf-stable, bulk quantities can be procured and stored safely. In the manufacturing workflow, it is converted on-demand to 4-chloropyridine-3-sulfonyl chloride using standard reagents (e.g., SOCl2 or POCl3), immediately followed by amination to form the critical 4-chloropyridine-3-sulfonamide intermediate [1].

Orthogonal Library Synthesis in Medicinal Chemistry

In drug discovery programs targeting novel kinase inhibitors or receptor antagonists, 4-chloropyridine-3-sulfonic acid is the right choice for building libraries of 4-amino-3-pyridinesulfonic acid derivatives. Its orthogonal reactivity allows chemists to perform high-yielding SNAr reactions with diverse amine libraries at the C4 position without inadvertently reacting the C3 position, which can later be converted to various sulfonamides or sulfonate esters [2].

Synthesis of Pyrido-Fused Sultams and Heterocycles

For materials science and advanced heterocyclic chemistry, this compound serves as an ideal dielectrophilic building block. The adjacent highly activated C4-chloride and C3-sulfonic acid groups allow for step-wise double cyclization reactions with dinucleophiles, enabling the efficient construction of complex pyrido-fused sultams and thienopyridines that are otherwise difficult to access from non-sulfonated precursors [2].

XLogP3

0.2

Dates

Last modified: 08-15-2023

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